2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline (CAS: 883908-27-8) is a brominated aniline derivative featuring a benzylpiperazine moiety linked via a methyl group to the aromatic ring. Its molecular formula is C₁₇H₂₀BrN₃, with a molar mass of 346.2648 g/mol . The compound’s structure includes:
- A 5-bromo substituent on the aniline ring.
- A 4-benzylpiperazine group attached to the ortho position of the aniline via a methyl bridge.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAXTRHGDZETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with 1-benzylpiperazine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzylpiperazine moiety.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated aniline ring may also participate in binding interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogues with Benzylpiperazine Moieties
Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative)
- Structure : Features a benzylpiperazine group linked to an isoindole-1,3-dione core with an ortho-chloro substituent.
- Activity : Exhibits AChE inhibition with an IC₅₀ = 0.91 ± 0.045 μM , surpassing the reference drug donepezil (IC₅₀ = 0.14 ± 0.03 μM) .
- Key Findings: Electron-withdrawing groups (e.g., Cl, NO₂) at ortho/para positions enhance AChE inhibition. The benzylpiperazine moiety contributes to binding affinity via hydrophobic interactions and hydrogen bonding .
Comparison : The target compound’s 5-bromo substituent may mimic the electron-withdrawing effects observed in Compound 4a. However, its aniline core (vs. isoindole) and bromine’s larger size could alter binding kinetics or solubility.
2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one
- Structure : Combines a benzylpiperazine group with a thiazol-4-one ring and cinnamaldehyde-derived substituent.
- Key Findings :
- The thiazole ring and conjugated system may enhance π-π stacking with biological targets.
Brominated Aniline Derivatives
N-(4-Hydroxybenzyl)-p-bromoaniline
- Structure : Contains a p-bromoaniline core with a hydroxybenzyl group.
- Properties: Soluble in polar solvents (acetone, ethanol) but insoluble in water .
Comparison : The target compound’s benzylpiperazine group replaces the hydroxybenzyl moiety, increasing hydrophobicity and basicity, which could influence blood-brain barrier penetration or protein binding.
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
- Structure : Features a bromo-fluoroaniline core with an acetylated piperazine.
- Properties: Molecular weight = 316.17 g/mol; 1 H-bond donor, 4 H-bond acceptors .
Comparison: The target compound’s non-acetylated benzylpiperazine may offer stronger basicity, favoring interactions with negatively charged enzyme active sites (e.g., AChE).
Biological Activity
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains both a piperazine and an aniline moiety, which are known to interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Benzylpiperazine moiety : Commonly found in many pharmaceuticals, known for its interactions with neurotransmitter receptors.
- Bromo substituent : Enhances reactivity and potential biological activity through nucleophilic substitution.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
Target Interactions
- Serotonin and Dopamine Receptors : The benzylpiperazine structure suggests potential interactions with serotonin and dopamine receptors, influencing mood, appetite, and sleep regulation.
- Carbonic Anhydrase (CA) : Molecular docking studies indicate that the compound interacts with carbonic anhydrase II (CAII), fitting well into its active site and interacting with the zinc ion and histidine residues.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A related compound demonstrated potent antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, indicating strong potential as an anticancer agent .
- Studies have shown that these compounds can arrest the cell cycle at the G2/M phase and trigger apoptosis in tumor cells .
Antiviral Activity
Recent investigations have highlighted its potential as an antiviral agent:
- A study on derivatives of benzylpiperazine revealed significant cytopathic effect (CPE) reduction against Zika virus (ZIKV) in Vero E6 cells, showcasing its promise in antiviral applications .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Activity Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| N-methylquinazolin-4-amines | Antitumor | 0.029 - 0.147 | G2/M phase arrest, apoptosis induction |
| 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | Antiviral | Low micromolar | CPE reduction against ZIKV |
| 2-(4-benzylpiperazin-1-yl)ethoxyphenyl derivatives | Antiproliferative | Varied | Cell cycle modulation |
Case Studies
- Antitumor Activity : In a study involving various substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, one compound showed remarkable potency against cancer cell lines, confirming the efficacy of piperazine derivatives in cancer therapy .
- Zika Virus Inhibition : The development of novel piperazine derivatives has been explored for their antiviral properties against ZIKV, demonstrating significant effects on viral replication and protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
